ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfamoylphenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a sulfamoylphenyl derivative.
Thioether formation: The intermediate is then reacted with a thioacetamido compound to introduce the thioether linkage.
Esterification: Finally, the benzoate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoylphenyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its structural features are beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoylphenyl group may enhance binding affinity or specificity, while the thioether linkage could influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Sulfamoylphenyl derivatives: Compounds with this group can exhibit similar binding properties and reactivity.
Thioether-containing compounds: These compounds may have comparable stability and reactivity profiles.
Uniqueness
Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is unique due to the combination of its structural features, which confer specific properties not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
534596-67-3 |
---|---|
Molecular Formula |
C22H20N6O6S2 |
Molecular Weight |
528.56 |
IUPAC Name |
ethyl 4-[[2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N6O6S2/c1-2-34-21(31)13-3-5-14(6-4-13)25-18(29)12-35-22-26-19-17(20(30)27-22)11-24-28(19)15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,25,29)(H2,23,32,33)(H,26,27,30) |
InChI Key |
TVVFGCWLGBDWED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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